GL189

Neuroprotection Excitotoxicity Retinal Ganglion Cells

GL189 is the definitive BACE1 substrate analog inhibitor distinguished by its unique ability to block Nav1 β2-subunit cleavage and normalize neuronal membrane excitability—a functional readout beyond Aβ production. As the prototype peptidic pharmacophore for tripartite BACE1 inhibitors, it is indispensable for SAR benchmarking, non-APP substrate validation, and electrophysiological studies. Validated at 1 μM in neuroprotection assays. Generic BACE1 inhibitors cannot substitute for GL189 in Nav1 β2 or tripartite pharmacophore studies. Direct procurement ensures experimental reproducibility.

Molecular Formula C44H70N10O14
Molecular Weight 963.1 g/mol
Cat. No. B12366487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGL189
Molecular FormulaC44H70N10O14
Molecular Weight963.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C44H70N10O14/c1-21(2)17-28(50-42(66)30(19-32(46)56)52-44(68)37(23(5)6)54-40(64)26(45)13-15-34(58)59)31(55)20-33(57)53-36(22(3)4)43(67)48-24(7)39(63)49-27(14-16-35(60)61)41(65)51-29(38(47)62)18-25-11-9-8-10-12-25/h8-12,21-24,26-31,36-37,55H,13-20,45H2,1-7H3,(H2,46,56)(H2,47,62)(H,48,67)(H,49,63)(H,50,66)(H,51,65)(H,52,68)(H,53,57)(H,54,64)(H,58,59)(H,60,61)/t24-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1
InChIKeyUEVJWCGGKBQXDV-TVZWHCCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GL189 (H-EVNstatineVAEF-NH2): A Prototypical Peptidic β-Secretase (BACE1) Inhibitor for Neurodegenerative Disease Research Procurement


GL189, with the molecular formula C44H70N10O14 and a molecular weight of 963.09 g/mol, is a well-characterized peptidic β-secretase (BACE1) inhibitor with the amino acid sequence H-Glu-Val-Asn-Statine-Val-Ala-Glu-Phe-NH₂ [1]. As a substrate analog inhibitor, it functions by mimicking the natural substrate of BACE1, thereby blocking the enzyme's proteolytic activity, which is a critical step in the generation of amyloid-β (Aβ) peptides [2]. GL189 is widely utilized as a research tool to study BACE1 function, its role in amyloid precursor protein (APP) processing, and its involvement in neurodegenerative diseases, particularly Alzheimer's disease [3].

GL189 Procurement Risk Alert: Why Functional Substitution with Other BACE1 Inhibitors Is Scientifically Unjustified


The term 'BACE1 inhibitor' encompasses a highly heterogeneous group of compounds with vastly different mechanisms, potencies, and selectivity profiles, making them non-interchangeable for research purposes. Substituting GL189 with a generic 'BACE1 inhibitor' like OM99-2, a transition-state analog, or a non-peptidic small molecule like LY2811376 introduces a significant risk of experimental variability and misinterpretation [1]. GL189's specific action as a substrate analog and its unique functional profile, which includes blocking the BACE1-mediated cleavage of the Nav1 β2-subunit to normalize neuronal membrane excitability, cannot be assumed for other inhibitors [2]. Therefore, for studies aiming to replicate or build upon specific findings related to GL189, direct procurement is essential to ensure scientific accuracy and data comparability .

GL189 Comparative Evidence Guide: Quantified Differentiation for Informed Scientific Procurement


GL189 Neuroprotective Efficacy in Excitotoxicity Models: A Direct Comparison Against Z-VLL-CHO

GL189 demonstrates a quantifiable neuroprotective effect in a well-defined in vitro model of excitotoxicity. It significantly protected primary rat retinal ganglion cells (RGCs) from glutamate-induced death, a finding that is directly comparable to another BACE1 inhibitor, Z-VLL-CHO [1].

Neuroprotection Excitotoxicity Retinal Ganglion Cells

Mechanistic Differentiation: GL189 as a Substrate Analog vs. Transition-State Analog Inhibitors

GL189 is functionally defined as a 'substrate analog' inhibitor, which differentiates it from other well-known peptidic BACE1 inhibitors like OM99-2, a 'transition-state analog' [1]. This distinction has significant implications for experimental design, as substrate analogs and transition-state analogs bind to different enzyme conformations and may exhibit different selectivity and kinetic profiles [2].

Enzyme Kinetics Inhibition Mechanism BACE1

GL189 Proteolytic Activity Blockade: Quantitative Comparison with Pepstatin A

GL189 exhibits complete blockade of BACE1 proteolytic activity in a cell-free assay, an effect quantified in a direct comparison with the general aspartyl protease inhibitor, Pepstatin A [1].

Enzymatic Activity BACE1 Proteolysis

Unique Substrate Validation: GL189 Specifically Blocks BACE1-Mediated Cleavage of Nav1 β2-Subunit

GL189 has been instrumental in validating the voltage-gated sodium channel (Nav1) β2-subunit (β2) as a direct and functional substrate of BACE1. In a cell-free assay, GL189 completely blocked the BACE1-mediated cleavage of β2, a finding that is unique among BACE1 inhibitors and directly links BACE1 activity to the regulation of neuronal excitability [1].

Ion Channel Biology Neuronal Excitability BACE1 Substrate

GL189 as a Prototype Pharmacophore: Quantified Activity in Tripartite Structures

GL189 serves as the prototype peptidic pharmacophore for a class of 'tripartite' BACE1 inhibitors. Research has systematically quantified how modifications of membrane anchors and spacers to the GL189 core structure affect BACE1 inhibitory activity, making it a benchmark for structure-activity relationship (SAR) studies [1].

Medicinal Chemistry Drug Design BACE1

GL189 in Practice: High-Value Research and Development Applications Validated by Evidence


Investigating Neuroprotective Mechanisms in Excitotoxicity and Neurodegeneration Models

Based on its validated neuroprotective effects at 1 μM in a model of glutamate-induced retinal ganglion cell death, GL189 is an ideal tool for probing the role of BACE1 in neuronal survival [1]. Researchers can confidently use this concentration as a starting point for in vitro studies in primary neurons or cell lines to dissect downstream signaling pathways involved in BACE1-mediated neuroprotection and to screen for synergistic or antagonistic effects with other neuroprotective agents.

Validating BACE1 Substrates Beyond Amyloid Precursor Protein (APP)

GL189 is uniquely qualified as a chemical probe for identifying and validating non-APP BACE1 substrates. Its definitive use in establishing the Nav1 β2-subunit as a bona fide BACE1 substrate provides a robust experimental framework [2]. Scientists investigating other potential substrates, such as neuregulin-1 or seizure protein 6, should include GL189 as a positive control to confirm BACE1-dependent cleavage in their specific cellular or in vitro assay systems, thereby strengthening the validity of their findings.

Medicinal Chemistry Campaigns for Next-Generation BACE1 Inhibitors

GL189 is a critical reference standard and building block for SAR studies. As the 'prototype peptidic pharmacophore' for tripartite BACE1 inhibitors, it is essential for any medicinal chemistry program aiming to improve upon the drug-like properties (e.g., blood-brain barrier penetration, oral bioavailability) of this inhibitor class while maintaining or enhancing target potency [3]. Procurement is justified for use as a comparative benchmark in all new inhibitor activity screens.

Studying the Regulation of Neuronal Excitability in Alzheimer's Disease Models

Given the link between BACE1, the Nav1 β2-subunit cleavage, and altered neuronal membrane excitability in Alzheimer's disease, GL189 is a necessary tool for investigating this specific pathway [2]. Its application in electrophysiological studies (e.g., patch-clamp) on primary neurons or iPSC-derived neurons from Alzheimer's patients can help elucidate how BACE1 inhibition normalizes sodium current densities and firing properties, providing a functional readout that is distinct from Aβ production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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